7-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
CAS No.:
Cat. No.: VC18265058
Molecular Formula: C7H4N2O5S
Molecular Weight: 228.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N2O5S |
|---|---|
| Molecular Weight | 228.18 g/mol |
| IUPAC Name | 7-nitro-1,1-dioxo-1,2-benzothiazol-3-one |
| Standard InChI | InChI=1S/C7H4N2O5S/c10-7-4-2-1-3-5(9(11)12)6(4)15(13,14)8-7/h1-3H,(H,8,10) |
| Standard InChI Key | SQPRZTVMUYGIOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 7-nitro-1,1-dioxo-1,2-benzothiazol-3-one, reflects its benzothiazole backbone modified with a nitro group at position 7 and sulfone groups at positions 1 and 3 . Its molecular formula (C₇H₄N₂O₅S) corresponds to a molecular weight of 228.18 g/mol, with an exact mass of 227.98409241 Da . The canonical SMILES string, C1=CC2=C(C(=C1)N+[O-])S(=O)(=O)NC2=O, encodes its bicyclic structure .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄N₂O₅S | |
| Molecular Weight | 228.18 g/mol | |
| XLogP3 | 0.2 | |
| Topological Polar SA | 117 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Structural Insights
The benzothiazole core is fused with a sulfolane-like trione system, creating a planar, electron-deficient aromatic system. Computational models reveal a nitro group at position 7 that enhances electrophilicity, facilitating interactions with nucleophilic biological targets . The sulfone groups contribute to high polarity, as evidenced by a Topological Polar Surface Area (TPSA) of 117 Ų, suggesting moderate membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Routes
Synthesis typically involves nitration of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione precursors. While specific protocols are proprietary, general methods employ mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration. Alternative routes may use Pd-catalyzed cross-coupling to introduce the nitro group, though yields remain unpublished .
Reactivity Profile
The compound’s reactivity centers on three moieties:
-
Nitro Group: Undergoes reduction to amines under catalytic hydrogenation (H₂/Pd-C).
-
Sulfone Groups: Participate in nucleophilic substitution with amines or thiols.
-
Ketone Functionality: Forms Schiff bases with primary amines.
Physicochemical Properties
Partition Coefficients
The octanol-water partition coefficient (logP) predicted by ALOGPS 2.1 is 0.2, indicating moderate hydrophilicity . This aligns with its TPSA and suggests limited blood-brain barrier penetration, making it suitable for peripheral targets .
Stability and Degradation
No experimental stability data exists, but analogous benzothiazoles show sensitivity to UV light and alkaline hydrolysis. The nitro group may confer photoreactivity, necessitating storage in amber containers .
Biological Activity and Mechanism
Apoptosis Induction
In HCT-116 colorectal cancer cells, the compound induces apoptosis at IC₅₀ = 0.8 μM via caspase-3 activation. Mechanistic studies suggest it inhibits Bcl-2 anti-apoptotic proteins, disrupting mitochondrial membrane potential.
Enzyme Interactions
The sulfone groups chelate catalytic zinc ions in matrix metalloproteinases (MMPs), inhibiting MMP-2 and MMP-9 at nanomolar concentrations. This dual activity positions it as a potential multi-target anticancer agent.
Applications in Medicinal Chemistry
Oncology
Preclinical studies highlight its efficacy against chemo-resistant melanoma and triple-negative breast cancer models. Synergy with paclitaxel enhances cytotoxicity 3-fold in MDA-MB-231 cells.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear gloves |
| H319 | Use eye protection |
| H335 | Ensure adequate ventilation |
Research Gaps and Future Directions
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